1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-amine
Description
Historical Development of Difluoromethoxy-Substituted Phenethylamines
The exploration of phenethylamine derivatives began in the early 20th century, with foundational work on 2-phenylethylamine by Treat B. Johnson and Herbert H. Guest at Yale University in 1909. This class of compounds gained prominence due to their structural similarity to neurotransmitters like dopamine and epinephrine. The introduction of fluorinated substituents, such as difluoromethoxy groups, emerged as a strategic modification to enhance metabolic stability and binding affinity in bioactive molecules. Early synthetic efforts focused on simple halogenation, but advances in fluorination techniques during the late 20th century enabled precise incorporation of difluoromethoxy moieties into aromatic systems. The compound 1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-amine represents a modern iteration of these efforts, combining methoxy and difluoromethoxy groups on a phenethylamine backbone.
Research Significance of this compound
This compound’s structural uniqueness lies in its dual substitution pattern: a methoxy group at position 3 and a difluoromethoxy group at position 4 of the phenyl ring (Figure 1). The difluoromethoxy group (-OCF₂H) introduces steric and electronic effects distinct from traditional methoxy (-OCH₃) or chloro substituents. Computational studies suggest that the electronegative fluorine atoms increase the compound’s polarity while maintaining lipophilicity, a balance critical for blood-brain barrier penetration. Its molecular weight of 217.21 g/mol and SMILES notation (CC(C1=CC(=C(C=C1)OC(F)F)OC)N) further distinguish it from simpler phenethylamines like 2-phenylethylamine (MW: 121.18 g/mol).
Table 1: Structural Comparison of Selected Phenethylamine Derivatives
| Compound | Molecular Weight (g/mol) | Substituents |
|---|---|---|
| 2-Phenylethylamine | 121.18 | None |
| 4-(Benzyloxy)-3-methoxyphenethylamine | 257.33 | Benzyloxy, Methoxy |
| This compound | 217.21 | Difluoromethoxy, Methoxy |
Evolution of Scientific Interest in Fluorinated Phenethylamine Derivatives
Fluorination strategies in medicinal chemistry have evolved from simple aromatic halogenation to targeted installation of CF₃, OCF₃, and OCF₂H groups. The difluoromethoxy group in this compound exemplifies this trend, offering improved pharmacokinetic profiles compared to non-fluorinated analogs. Patent CN103641725A highlights advancements in reduction methodologies using zinc borohydride, which enable efficient synthesis of such derivatives without the side reactions associated with traditional agents like lithium aluminum hydride. These synthetic innovations have expanded the accessibility of fluorinated phenethylamines for structure-activity relationship (SAR) studies.
Current Research Landscape and Knowledge Gaps
Despite progress in synthesis, the biological activity and mechanistic pathways of this compound remain underexplored. PubChem lists its CID (16790112) but lacks pharmacological data, while related compounds like 4-(benzyloxy)-3-methoxyphenethylamine are better characterized. Key knowledge gaps include:
- Target Identification : Potential interactions with monoamine transporters or G-protein-coupled receptors (GPCRs) remain unvalidated.
- Metabolic Fate : The impact of the difluoromethoxy group on cytochrome P450-mediated oxidation is unknown.
- Comparative Efficacy : No studies contrast its activity with mono-fluorinated or non-fluorinated analogs.
Properties
IUPAC Name |
1-[4-(difluoromethoxy)-3-methoxyphenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO2/c1-6(13)7-3-4-8(15-10(11)12)9(5-7)14-2/h3-6,10H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAWGBQBYFZGAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC(F)F)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954263-76-4 | |
| Record name | 1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-amine involves several steps, typically starting with the preparation of the difluoromethoxy and methoxy substituted benzene ring. One common method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with difluoromethyl ether in the presence of a base to form the difluoromethoxy derivative . This intermediate is then subjected to reductive amination with ethanamine to yield the final product . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction results in alcohols or amines.
Scientific Research Applications
1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets . The ethanamine side chain is also important for its biological activity, influencing the compound’s pharmacokinetic properties and overall efficacy .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituted Phenethylamine Derivatives
The following table summarizes key structural analogs and their properties:
*Calculated based on substituent contributions.
Key Observations:
- Steric and Lipophilic Profiles : Analogs with trifluoroethoxy (-OCH₂CF₃) or benzyloxy (-OBn) exhibit increased lipophilicity and steric bulk, which may influence blood-brain barrier penetration or target binding .
- Positional Isomerism: The dual substitution at 4-(difluoromethoxy) and 3-(methoxy) in the target compound creates a unique electronic landscape compared to monosubstituted analogs .
Physicochemical Properties
- LogP and Solubility: The target compound’s logP is estimated to be ~2.5 (higher than non-fluorinated analogs due to -OCF₂H) . Analogs with trifluoroethoxy (-OCH₂CF₃) exhibit reduced aqueous solubility compared to -OCF₂H derivatives .
Biological Activity
1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine, often referred to as a difluoromethoxy-substituted phenyl compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound possesses unique structural features that may contribute to its interaction with various biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The molecular formula of this compound is C10H12F2O3, with a molecular weight of 220.2 g/mol. The presence of both difluoromethoxy and methoxy groups on the phenyl ring enhances its lipophilicity and metabolic stability, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The difluoromethoxy group is known to enhance binding affinity, potentially leading to increased inhibition or activation of target proteins. This mechanism may involve modulation of signaling pathways related to cell proliferation, apoptosis, or metabolic processes.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may have antiproliferative effects against certain cancer cell lines. For instance, structure-activity relationship (SAR) studies have shown that modifications in the substituents can significantly influence the potency against colon cancer cell lines .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. For example, it has shown promise as a selective inhibitor of phosphoinositide 3-kinases (PI3K), which are critical in cancer signaling pathways .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antiproliferative Studies : In vitro assays demonstrated that analogs of this compound exhibited varying degrees of cytotoxicity against colon cancer cell lines, indicating the importance of substituent positioning on the phenyl ring for enhancing activity. For example, modifications leading to smaller hydrophobic groups at the para-position resulted in improved potency .
- Kinase Inhibition : A recent study highlighted the selective inhibition of Class II PI3K isoforms by derivatives of this compound. The findings suggested that certain structural motifs were responsible for driving selectivity and potency against these kinases, which are often deregulated in cancers .
Comparative Analysis
The following table summarizes the biological activities and potency of this compound compared to related compounds:
| Compound Name | Activity Type | IC50 (nM) | Notes |
|---|---|---|---|
| This compound | Antiproliferative | 9.1 | Significant activity against DLD-1 cell line |
| 1-(4-Difluoromethoxy-3-methylphenyl)propan-1-one | Antiproliferative | 25 | Reduced potency compared to analog |
| 1-(4-Methoxyphenyl)ethan-1-one | Antiproliferative | >100 | Lacks difluoromethoxy group, lower activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
